molecular formula C10H12O3 B11911122 8-Methoxychroman-6-ol

8-Methoxychroman-6-ol

Cat. No.: B11911122
M. Wt: 180.20 g/mol
InChI Key: LKFWPHXWHFWBAS-UHFFFAOYSA-N
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Description

8-Methoxychroman-6-ol is an organic compound with the molecular formula C10H12O3 It belongs to the class of chromans, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxychroman-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with methoxy-substituted benzaldehydes in the presence of acid catalysts. The reaction conditions often include refluxing in solvents like ethanol or methanol, with the addition of acids such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxychroman-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include chromanones, chromones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 8-Methoxychroman-6-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of pro-inflammatory mediators. The compound may also interact with cellular receptors and enzymes, leading to its observed biological activities .

Comparison with Similar Compounds

Uniqueness: 8-Methoxychroman-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

8-methoxy-3,4-dihydro-2H-chromen-6-ol

InChI

InChI=1S/C10H12O3/c1-12-9-6-8(11)5-7-3-2-4-13-10(7)9/h5-6,11H,2-4H2,1H3

InChI Key

LKFWPHXWHFWBAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCCC2)O

Origin of Product

United States

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